2-(cyclopropylmethyl)-5-methyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Description
The compound 2-(cyclopropylmethyl)-5-methyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a 1,2,4-triazol-3-one derivative characterized by a cyclopropylmethyl substituent at the N2 position, a methyl group at C5, and a 4-methylphenyl group at N2. This scaffold is part of a broader class of triazolones, which are known for their diverse pharmacological activities, including antimicrobial, antifungal, and antiproliferative properties .
Synthetic routes for analogous triazolones typically involve cyclization of hydrazide precursors or alkylation/arylation reactions.
Properties
IUPAC Name |
2-(cyclopropylmethyl)-5-methyl-4-(4-methylphenyl)-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-10-3-7-13(8-4-10)17-11(2)15-16(14(17)18)9-12-5-6-12/h3-4,7-8,12H,5-6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVXZISIXMJOOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN(C2=O)CC3CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901322266 | |
| Record name | 2-(cyclopropylmethyl)-5-methyl-4-(4-methylphenyl)-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901322266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24822023 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
860785-40-6 | |
| Record name | 2-(cyclopropylmethyl)-5-methyl-4-(4-methylphenyl)-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901322266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopropylmethyl)-5-methyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves multiple steps:
Formation of the Triazolone Core: The triazolone core can be synthesized through the cyclization of appropriate hydrazine derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Cyclopropylmethyl Group: This step often involves the alkylation of the triazolone core using cyclopropylmethyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Attachment of the Methylphenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethyl)-5-methyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the triazolone ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropylmethyl or methylphenyl groups, using reagents such as sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium azide in dimethylformamide (DMF) or alkyl halides in the presence of a base.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated triazolone derivatives.
Substitution: Azide derivatives, alkylated products.
Scientific Research Applications
2-(Cyclopropylmethyl)-5-methyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(cyclopropylmethyl)-5-methyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby altering cellular pathways and physiological responses.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The triazolone core allows extensive structural diversification. Key analogs and their properties are summarized below:
Key Observations :
- Substituent Position : Para-substituted aryl groups (e.g., 4-methylphenyl in the target compound) generally improve stability and π-π stacking interactions compared to meta-substituted analogs .
- Steric Factors: Bulky groups like phenoxyethyl () may hinder molecular packing, as seen in lower melting points for similar compounds .
Computational Insights
Density functional theory (DFT) studies on related triazolones () reveal that electron-donating groups (e.g., methyl) increase HOMO energy, enhancing reactivity. The 4-methylphenyl group in the target compound may thus favor nucleophilic interactions .
Biological Activity
The compound 2-(cyclopropylmethyl)-5-methyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a member of the triazole family, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound through detailed research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 284.36 g/mol
This compound features a triazole ring with various substituents that may influence its biological activity.
Antimicrobial Activity
Research has indicated that compounds within the triazole class exhibit significant antimicrobial properties. A study highlighted that derivatives of 1,2,4-triazoles demonstrate activity against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis . The specific compound under consideration has shown moderate activity against these microorganisms, suggesting potential as an antimicrobial agent.
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Moderate |
| Enterococcus faecalis | Moderate |
| Bacillus cereus | Moderate |
| Enterobacter aerogenes | Moderate |
The mechanism by which this compound exerts its biological effects likely involves interaction with various molecular targets. Triazoles are known to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can lead to downstream effects such as apoptosis in cancer cells or inhibition of microbial growth .
Study on Antimicrobial Efficacy
A recent study synthesized several triazole derivatives and evaluated their antimicrobial efficacy against a panel of pathogens. Among these compounds, one derivative similar in structure to the compound under discussion demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus. The results indicated that modifications on the triazole ring could enhance antimicrobial activity .
Anticancer Activity Investigation
Another study focused on a series of triazole derivatives for their anticancer potential. The results showed that compounds with specific substitutions on the triazole ring exhibited potent cytotoxicity against various cancer cell lines. The study concluded that structural modifications could lead to enhanced potency in inhibiting cancer cell growth .
Q & A
Q. What synthetic routes are recommended for preparing 2-(cyclopropylmethyl)-5-methyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one?
- Methodological Answer: The compound can be synthesized via intramolecular cyclization of intermediates under alkaline conditions. For example, refluxing hydrazinecarbothioamide derivatives in acidic media (e.g., HCl) followed by cyclization with sodium hydroxide (2 N NaOH) has been effective for analogous triazolone derivatives. Reaction optimization should include temperature control (e.g., reflux at 80–100°C) and stoichiometric adjustments to minimize byproducts .
Q. Which spectroscopic techniques are optimal for structural confirmation of this compound?
- Methodological Answer: A combination of ¹H-NMR (for proton environments), LC-MS (for molecular weight verification), and elemental analysis (for empirical formula validation) is recommended. For crystalline derivatives, single-crystal X-ray diffraction (SC-XRD) provides unambiguous structural confirmation, as demonstrated for structurally similar triazolones with R-factors <0.05 .
Q. What storage conditions are critical for maintaining the stability of this compound?
- Methodological Answer: Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) at temperatures ≤4°C. Avoid exposure to moisture, as hydrolysis of the triazolone ring is a known degradation pathway. Stability studies using accelerated thermal aging (e.g., 40°C/75% RH) can predict shelf-life under varying conditions .
Advanced Research Questions
Q. How can molecular docking and ADME analysis guide the biological evaluation of this compound?
- Methodological Answer: Perform molecular docking (e.g., using AutoDock Vina) to predict binding affinities to target proteins (e.g., fungal CYP51 for antifungal activity). Pair this with ADME analysis (e.g., SwissADME) to assess pharmacokinetic properties like solubility (LogP), bioavailability, and blood-brain barrier penetration. For example, triazole derivatives with LogP <5 and polar surface areas <140 Ų often exhibit favorable drug-likeness .
Q. What experimental designs are effective for studying environmental fate and ecotoxicity?
- Methodological Answer: Use split-plot designs to evaluate abiotic/biotic degradation pathways. For instance:
- Abiotic studies: Expose the compound to UV light (λ = 254 nm) and analyze photodegradation via HPLC.
- Biotic studies: Incubate with soil microbiota and quantify metabolite formation (e.g., LC-MS/MS).
Long-term environmental impact assessments should follow ISO 11268-1 guidelines for soil toxicity .
Q. How can researchers resolve discrepancies in bioactivity data across studies on similar triazole derivatives?
- Methodological Answer: Conduct meta-analysis of bioactivity datasets (e.g., ChEMBL, PubChem) to identify confounding variables such as assay protocols (e.g., broth microdilution vs. agar diffusion for antimicrobial testing). Validate findings using orthogonal assays (e.g., isothermal titration calorimetry vs. fluorescence polarization) to confirm binding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
